An In-depth Technical Guide to 3-Hydrazinylpyridazine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Hydrazinylpyridazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinylpyridazine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. As a derivative of pyridazine, a diazine featuring two adjacent nitrogen atoms in a six-membered aromatic ring, it possesses a unique electronic distribution and a reactive hydrazine moiety. This combination of features makes it a versatile precursor for the synthesis of a wide array of more complex molecular architectures, particularly fused heterocyclic systems. Its derivatives have shown promise in various therapeutic areas, including as antihypertensive agents.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Hydrazinylpyridazine, offering insights for its effective utilization in research and drug development.
Molecular Structure and Properties
The fundamental characteristics of 3-Hydrazinylpyridazine are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₄H₆N₄ | PubChem[2] |
| Molecular Weight | 110.12 g/mol | PubChem[2] |
| CAS Number | 40972-16-5 | PubChem[2] |
| IUPAC Name | pyridazin-3-ylhydrazine | PubChem[2] |
| SMILES | C1=CC(=NN=C1)NN | PubChem[2] |
| InChI | InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8) | PubChem[2] |
Structural Analysis
Tautomerism: A Critical Consideration
A key aspect of the structure of 3-Hydrazinylpyridazine is the potential for tautomerism. The molecule can exist in two primary tautomeric forms: the hydrazine form (A) and the hydrazone form (B).
The predominant tautomer can be influenced by the physical state (solid or solution), the solvent polarity, and the pH. While for many related hydrazino-substituted nitrogen heterocycles the amino (hydrazine) form is dominant, the specific equilibrium for 3-Hydrazinylpyridazine is not extensively documented in the literature.[3] This is a crucial consideration for synthetic planning, as the different tautomers present distinct reactive profiles.
Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show signals for the three protons on the pyridazine ring, likely in the aromatic region (δ 7.0-9.0 ppm). The protons of the hydrazine group (NH and NH₂) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.
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¹³C NMR: Four distinct signals for the carbon atoms of the pyridazine ring would be expected in the downfield region of the spectrum.
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IR Spectroscopy: The IR spectrum should exhibit characteristic stretching vibrations for N-H bonds of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), as well as C=N and N=N stretching vibrations of the pyridazine ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (110.12 g/mol ).
Crystal Structure
A definitive crystal structure for 3-Hydrazinylpyridazine is not publicly available. However, the crystal structure of the related compound, 1-(3-chloropyridin-2-yl)hydrazine, has been reported.[4][5] This structure reveals an intramolecular N—H···Cl hydrogen bond, leading to a planar five-membered ring.[4] In the crystal lattice, intermolecular N—H···N hydrogen bonds create a three-dimensional network.[4][5] It is plausible that 3-Hydrazinylpyridazine would exhibit a similar network of intermolecular hydrogen bonds in its solid state.
Synthesis of 3-Hydrazinylpyridazine
The most common and direct method for the synthesis of 3-Hydrazinylpyridazine is the nucleophilic aromatic substitution of a suitable precursor, typically 3-chloropyridazine, with hydrazine hydrate.
Detailed Experimental Protocol
The following protocol is a generalized procedure for the synthesis of 3-Hydrazinylpyridazine hydrochloride, which is often isolated as the more stable salt form.
Materials:
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3-Chloropyridazine
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Hydrazine hydrate (80% solution or anhydrous)
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Ethanol
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Concentrated Hydrochloric Acid
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Ice bath
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Vacuum filtration apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropyridazine (1 equivalent) in ethanol.
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Addition of Hydrazine Hydrate: While stirring, carefully add an excess of hydrazine hydrate (typically 4-6 molar equivalents) to the solution. The reaction is often exothermic.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to facilitate the precipitation of the product.
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Formation of the Hydrochloride Salt: To the cooled mixture, slowly add concentrated hydrochloric acid dropwise while stirring. This will precipitate 3-Hydrazinylpyridazine as its hydrochloride salt.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
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Drying: Dry the collected solid under vacuum at room temperature to obtain the final product.
Optimization and Troubleshooting:
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Solvent Choice: The use of a polar solvent like ethanol is crucial for dissolving the reactants and facilitating the reaction.
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Molar Ratio: A significant excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric by-products.
-
Temperature Control: Maintaining the optimal reflux temperature is important for the reaction rate. Lowering the temperature may reduce side reactions but will likely require a longer reaction time.
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Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of hydrazine.
Chemical Reactivity and Derivatization
The reactivity of 3-Hydrazinylpyridazine is dominated by the nucleophilic character of the terminal amino group of the hydrazine moiety. This makes it a valuable synthon for constructing a variety of heterocyclic systems.
Condensation with Carbonyl Compounds
3-Hydrazinylpyridazine readily reacts with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.
These hydrazone derivatives are not only stable compounds in their own right but also serve as intermediates for further cyclization reactions.
Cyclization Reactions
The bifunctional nature of 3-Hydrazinylpyridazine (containing both a nucleophilic hydrazine group and the pyridazine ring nitrogens) makes it an excellent substrate for the synthesis of fused heterocyclic systems.
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Formation of Triazolopyridazines: Reaction with reagents containing a single carbon electrophile that can react with both nitrogens of the hydrazine moiety leads to the formation of[2][6][7]triazolo[4,3-b]pyridazines. For example, reaction with orthoesters or carboxylic acids can yield this fused ring system.
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Formation of Pyrazolyl-pyridazines: Condensation with 1,3-dicarbonyl compounds provides a straightforward route to pyrazolyl-pyridazine derivatives.[8] The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization.
Applications in Medicinal Chemistry and Drug Development
The pyridazine core and the hydrazine functional group are both recognized pharmacophores, and their combination in 3-Hydrazinylpyridazine has made it a valuable scaffold in drug discovery.
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Antihypertensive Agents: Derivatives of 3-hydrazinopyridazine have been synthesized and evaluated as antihypertensive agents.[6] Some of these compounds have shown activity comparable to or greater than the established drug hydralazine.[6]
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Inhibitors of Copper-Containing Amine Oxidases: Studies have shown that 3-hydrazinopyridazine derivatives with a free hydrazino group are potent non-competitive inhibitors of copper-containing amine oxidases.[1]
-
Antimicrobial and Anti-inflammatory Agents: The hydrazone derivatives of 3-hydrazinylpyridazines have been investigated for their biological activities. For instance, condensation products with isatin derivatives have been synthesized and shown to possess moderate antimicrobial activity against Candida albicans and, in some cases, considerable anti-inflammatory activity.[9]
The versatility of the hydrazine group allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Safety and Handling
Caution: 3-Hydrazinylpyridazine and its precursors, particularly hydrazine hydrate, should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care and consult its specific Material Safety Data Sheet (MSDS).
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Storage: 3-Hydrazinylpyridazine should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents. It is often stored as the more stable hydrochloride salt.
Conclusion
3-Hydrazinylpyridazine is a highly valuable and versatile heterocyclic compound with a rich chemistry. Its straightforward synthesis and the reactivity of its hydrazine moiety make it an important building block for the creation of diverse molecular libraries, especially for applications in medicinal chemistry. While further detailed characterization of its tautomeric forms and spectroscopic properties would be beneficial, the existing literature clearly demonstrates its potential for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of scaffolds like 3-Hydrazinylpyridazine will undoubtedly play a significant role in future drug discovery efforts.
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